molecular formula C18H24IN3O3S B12828085 5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

Cat. No.: B12828085
M. Wt: 489.4 g/mol
InChI Key: ZJVPVVARCVTUOC-XZDBBAETSA-N
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Description

3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenoxy group, a thieno[3,4-d]imidazole ring, and a pentanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, including the formation of the thieno[3,4-d]imidazole ring, the introduction of the iodophenoxy group, and the attachment of the pentanamide chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The iodophenoxy group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3aS,4S,6aR-N-(2-(4-Bromophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
  • 3aS,4S,6aR-N-(2-(4-Chlorophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Uniqueness

Compared to similar compounds, 3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to the presence of the iodophenoxy group. This iodine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its bromine and chlorine analogs.

Properties

Molecular Formula

C18H24IN3O3S

Molecular Weight

489.4 g/mol

IUPAC Name

5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide

InChI

InChI=1S/C18H24IN3O3S/c19-12-5-7-13(8-6-12)25-10-9-20-16(23)4-2-1-3-15-17-14(11-26-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11H2,(H,20,23)(H2,21,22,24)/t14-,15?,17-/m1/s1

InChI Key

ZJVPVVARCVTUOC-XZDBBAETSA-N

Isomeric SMILES

C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOC3=CC=C(C=C3)I)NC(=O)N2

Origin of Product

United States

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